Methyl formimidate hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15755-09-6 |

|---|---|

Molecular Formula |

C2H6ClNO |

Molecular Weight |

95.53 g/mol |

IUPAC Name |

methyl methanimidate;hydrochloride |

InChI |

InChI=1S/C2H5NO.ClH/c1-4-2-3;/h2-3H,1H3;1H |

InChI Key |

APJZJAXVHQZSOU-UHFFFAOYSA-N |

Canonical SMILES |

COC=N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Formimidate Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of methyl formimidate hydrochloride. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents. Due to the limited availability of specific experimental data for methyl formimidate hydrochloride, this guide leverages data from closely related analogs, including ethyl and benzyl formimidate hydrochlorides and formamidine hydrochloride, to provide a thorough and practical resource.

Chemical Properties and Structure

Methyl formimidate hydrochloride, with the CAS number 15755-09-6, is the hydrochloride salt of the methyl ester of formimidic acid.[1] It is also known by its synonyms, methanimidic acid, methyl ester, hydrochloride, and formimidic acid, methyl ester, hydrochloride.[1]

Physicochemical Properties

Regarding solubility, formamidine hydrochloride is soluble in ethanol and shows good transparency in water.[4] The related precursor, methyl formate, has a solubility of 30% in water at 20°C.[5] This suggests that methyl formimidate hydrochloride is likely to be soluble in polar protic solvents.

A summary of key physicochemical data for methyl formimidate hydrochloride and its analogs is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Formimidate Hydrochloride and Related Compounds

| Property | Methyl Formimidate Hydrochloride | Ethyl Formimidate Hydrochloride | Benzyl Formimidate Hydrochloride | Formamidine Hydrochloride |

| Molecular Formula | C₂H₆ClNO[1] | C₃H₈ClNO | C₈H₁₀ClNO[6] | CH₅ClN₂[4] |

| Molecular Weight | 95.53 g/mol [1] | 109.55 g/mol | 171.62 g/mol [7] | 80.52 g/mol [4] |

| CAS Number | 15755-09-6[1] | 16694-46-5[2] | 60099-09-4[7] | 6313-33-3[4] |

| Melting Point | Data not available | 75 °C (dec.)[2][3] | Data not available | 84-87 °C[4] |

| Boiling Point | Data not available | Data not available | Data not available | 46.3 °C at 760 mmHg[4] |

| Solubility | Expected to be soluble in polar protic solvents | Data not available | Data not available | Soluble in ethanol, almost transparent in water[4] |

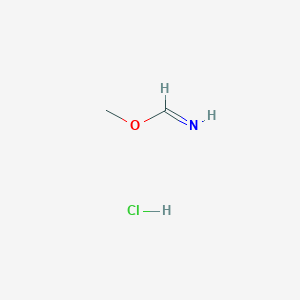

Structural Information

The chemical structure of methyl formimidate hydrochloride is characterized by a central carbon atom double-bonded to an imine nitrogen and single-bonded to a methoxy group. The nitrogen atom is protonated and associated with a chloride counter-ion.

Table 2: Structural Identifiers for Methyl Formimidate Hydrochloride

| Identifier | Value |

| IUPAC Name | methyl methanimidate;hydrochloride |

| SMILES | C(=N)OC.Cl |

| InChI | InChI=1S/C2H5NO.ClH/c1-4-2-3;/h2-3H,1H3;1H |

| InChIKey | UMBXJMAZJGSFEK-UHFFFAOYSA-N |

Synthesis of Imidate Hydrochlorides

Imidate hydrochlorides are commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[8] While a specific protocol for methyl formimidate hydrochloride is not detailed in the reviewed literature, the synthesis of the closely related benzyl formimidate hydrochloride provides a representative experimental procedure.

Example Experimental Protocol: Synthesis of Benzyl Formimidate Hydrochloride

The following protocol is adapted from a patented procedure for the synthesis of benzyl formimidate hydrochloride.[9]

Materials:

-

Benzyl alcohol

-

Formamide

-

Anhydrous ether

-

Benzoyl chloride

Procedure:

-

A mixture of benzyl alcohol (1.15 mol), formamide (1.12 mol), and anhydrous ether (1200 ml) is charged into a 3.0 L three-necked flask equipped with an addition funnel, overhead stirrer, and a reflux condenser.[9]

-

The mixture is stirred vigorously at room temperature (20-25 °C) under a nitrogen atmosphere.[9]

-

Benzoyl chloride (1.12 mol) in 50 ml of anhydrous ether is added dropwise via the addition funnel over approximately 50 minutes. A white precipitate forms after about half of the benzoyl chloride has been added.[9]

-

The reaction mixture is stirred for an additional 60 minutes at room temperature.[9]

-

The ether is removed by decantation, and 300 ml of acetic anhydride in 500 ml of anhydrous ether is added. The mixture is stirred for 30 minutes at room temperature.[9]

-

The precipitate is allowed to settle, and the ether-acetic anhydride is removed by decantation.[9]

-

The solid is washed with 500 ml of ether and dried in vacuo over KOH at 25 °C for 2 hours to yield benzyl formimidate hydrochloride as a white solid.[9]

Note: The product, benzyl formimidate hydrochloride, is reported to be thermally unstable and decomposes to formamide and benzyl chloride at temperatures of 0 °C and above. It can be stored at -20 °C for up to 2 months without significant decomposition.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of methyl formimidate hydrochloride is expected to show a singlet for the methoxy (O-CH₃) protons and a signal for the imine (C-H) proton. The N-H protons may appear as a broad signal. For comparison, the ¹H NMR spectrum of benzyl formimidate hydrochloride in DMSO-d₆ shows a singlet at 5.7 ppm (2H, OCH₂), a singlet at 7.5 ppm (5H, phenyl), and a singlet at 9.0 ppm (1H, HC=N).[9]

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methoxy carbon and the imine carbon. The chemical shift of the imine carbon is expected to be in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum of methyl formimidate hydrochloride is anticipated to display characteristic absorption bands for the C=N stretching vibration, C-O stretching, and N-H stretching and bending vibrations. A study of methyl acetimidate hydrochloride provides insight into the expected vibrational modes, with protonation occurring at the nitrogen atom.[10]

Mass Spectrometry (MS)

Mass spectrometry of methyl formimidate hydrochloride would be expected to show a molecular ion peak corresponding to the free base (methyl formimidate).

Reactivity and Applications in Drug Development

Methyl formimidate hydrochloride is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of a formimidoyl group or as a building block for the construction of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

Imidates are well-established synthons for the preparation of a wide array of nitrogen-containing heterocycles, such as imidazoles, benzimidazoles, pyrimidines, and triazines.[2][8] The electrophilic carbon of the imidate is susceptible to nucleophilic attack by amines, leading to cyclization reactions that form these important ring systems. For example, the reaction of an imidate with an ortho-phenylenediamine derivative is a key step in the synthesis of benzimidazoles.[8]

Caption: Synthesis of Benzimidazoles from Methyl Formimidate Hydrochloride.

Role in the Synthesis of Bioactive Molecules

The utility of formimidate hydrochlorides extends to the synthesis of complex, biologically active molecules. For instance, benzyl formimidate hydrochloride is a key reagent in the synthesis of N-formimidoyl thienamycin and the carbapenem antibiotic imipenem.[9][11] In these syntheses, the formimidate hydrochloride acts as a formylating agent.

The introduction of a methyl group, as is present in methyl formimidate hydrochloride, can be a critical strategy in drug design. The "magic methyl" effect can significantly impact a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, potentially leading to improved potency, selectivity, and metabolic stability.[12]

Caption: General Workflow for the Use of Methyl Formimidate Hydrochloride in Drug Synthesis.

Conclusion

Methyl formimidate hydrochloride is a synthetically useful, albeit not extensively characterized, chemical intermediate. Its value lies in its ability to participate in the construction of complex nitrogenous frameworks that are central to the structure of many pharmaceutical compounds. While a lack of specific experimental data necessitates reliance on analogous compounds for a complete physicochemical profile, the established reactivity patterns of imidate hydrochlorides confirm its potential as a valuable tool for researchers and professionals in the field of drug discovery and development. Further investigation into the specific properties and reactivity of methyl formimidate hydrochloride would be a valuable contribution to the field of synthetic chemistry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethyl formimidate 16694-46-5 [sigmaaldrich.com]

- 3. 16694-46-5 CAS MSDS (ETHYL FORMIMIDATE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Methyl formate - Wikipedia [en.wikipedia.org]

- 6. Benzyl formimidate hydrochloride | C8H10ClNO | CID 13116802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifechempharma.com [lifechempharma.com]

- 8. Benzyl formimidate hydrochloride | 60099-09-4 | Benchchem [benchchem.com]

- 9. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]

- 10. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. EP1395587B1 - Process for the preparation of imipenem - Google Patents [patents.google.com]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Methyl Formimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl formimidate hydrochloride, a valuable intermediate in organic and medicinal chemistry. The primary method detailed is the Pinner reaction, a classic and effective route to imidate hydrochlorides. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and purification techniques, supplemented with quantitative data and process visualizations.

Introduction

Methyl formimidate hydrochloride, also known as formimidic acid methyl ester hydrochloride, is a reactive chemical intermediate. Its structure, featuring an imidate functional group, makes it a versatile building block in the synthesis of various nitrogen-containing heterocycles, amidines, and other complex organic molecules that are often of interest in drug discovery and development. The hydrochloride salt form enhances its stability, although careful handling under anhydrous conditions is crucial to prevent hydrolysis.

Synthesis via the Pinner Reaction

The most common and established method for synthesizing methyl formimidate hydrochloride is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of methyl formimidate hydrochloride, methanol is reacted with a source of the formonitrile group in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The plausible mechanism for the Pinner reaction begins with the protonation of the nitrile by the strong acid, hydrogen chloride, which activates the nitrile for nucleophilic attack by the alcohol.[1] A subsequent proton transfer yields the desired imidate hydrochloride.[1]

References

An In-depth Technical Guide on the Mechanism of Action of Methyl Formimidate Hydrochloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical mechanism, experimental protocols, and quantitative data associated with the reaction between methyl formimidate hydrochloride and primary amines. This reaction is a cornerstone in the synthesis of N-substituted formamidines, a class of compounds with significant applications in medicinal chemistry and drug development.

Core Reaction Mechanism

The reaction of methyl formimidate hydrochloride with a primary amine to yield an N-substituted formamidine is a two-stage process. The first stage involves the synthesis of the methyl formimidate hydrochloride reagent itself, typically via the Pinner reaction. The second, and focal, stage is the reaction of this imidate salt with a primary amine.

Stage 1: Synthesis of Methyl Formimidate Hydrochloride (Pinner Reaction)

Methyl formimidate hydrochloride is synthesized by the acid-catalyzed reaction of hydrogen cyanide (or a suitable nitrile precursor) with methanol. Anhydrous hydrogen chloride is bubbled through a solution of the nitrile in anhydrous methanol.

The mechanism proceeds as follows:

-

Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.

-

Nucleophilic Attack by Alcohol: The oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

-

Proton Transfer: A proton is transferred from the oxonium ion to a chloride ion or another methanol molecule.

-

Formation of the Imidate Hydrochloride Salt: The resulting product is the stable methyl formimidate hydrochloride salt, often referred to as a Pinner salt.

Caption: Pinner reaction for methyl formimidate hydrochloride synthesis.

Stage 2: Reaction with Primary Amines

The core of the topic, the reaction of the synthesized methyl formimidate hydrochloride with a primary amine (R-NH₂), proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-substituted formamidine.

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated imidate. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking amine nitrogen to the methoxy group, making it a better leaving group (methanol). This can be facilitated by the solvent or another amine molecule.

-

Elimination of Methanol: The lone pair on the original imidate nitrogen pushes down, reforming a double bond and leading to the elimination of methanol.

-

Deprotonation: The resulting protonated formamidine is deprotonated by a base in the reaction mixture (e.g., another molecule of the primary amine or an added base) to yield the final N-substituted formamidine and the ammonium salt of the base.

Caption: Mechanism of N-substituted formamidine synthesis.

Quantitative Data

The yield and reaction rate of formamidine synthesis are influenced by several factors including the nature of the primary amine, solvent, temperature, and stoichiometry. Generally, electron-rich primary amines react faster than electron-deficient ones. Steric hindrance on the primary amine can significantly decrease the reaction rate and yield.

| Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Ethanol | Reflux | 4 | 85 | Analogous Synthesis |

| p-Toluidine | Ethanol | Reflux | 3 | 90 | Analogous Synthesis |

| p-Nitroaniline | Ethanol | Reflux | 12 | 60 | Analogous Synthesis |

| Benzylamine | Dichloromethane | 25 | 2 | 92 | Analogous Synthesis |

| Cyclohexylamine | Dichloromethane | 25 | 2 | 88 | Analogous Synthesis |

| tert-Butylamine | Dichloromethane | 25 | 24 | 40 | Analogous Synthesis |

Note: The data presented is representative of typical yields for the synthesis of N-substituted formamidines and may be derived from reactions using analogous formimidate precursors or synthesis routes due to a lack of consolidated data for methyl formimidate hydrochloride specifically.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of methyl formimidate hydrochloride and its subsequent reaction with a primary amine.

Synthesis of Methyl Formimidate Hydrochloride

Materials:

-

Hydrogen Cyanide (or a suitable nitrile precursor)

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride gas

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of the nitrile in anhydrous methanol is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

-

The flask is cooled to 0-5 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The rate of addition should be controlled to maintain the low temperature.

-

The reaction is monitored for the formation of a precipitate. Once precipitation is complete, the flow of HCl is stopped.

-

The crystalline methyl formimidate hydrochloride is collected by filtration in a dry environment, washed with anhydrous diethyl ether, and dried under vacuum.

Caption: Experimental workflow for Pinner salt synthesis.

Synthesis of N-Substituted Formamidine

Materials:

-

Methyl Formimidate Hydrochloride

-

Primary Amine

-

Anhydrous Solvent (e.g., Dichloromethane, Ethanol)

-

Base (e.g., Triethylamine, or excess primary amine)

Procedure:

-

Methyl formimidate hydrochloride is suspended in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The primary amine (1 to 1.2 equivalents) is added to the suspension. If the primary amine is not used in excess, an auxiliary base like triethylamine (1.1 equivalents) is added.

-

The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the amine).

-

The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up. This typically involves filtering off any precipitated ammonium hydrochloride, followed by removal of the solvent under reduced pressure.

-

The crude product is then purified, usually by column chromatography or recrystallization, to afford the pure N-substituted formamidine.

Caption: Experimental workflow for N-substituted formamidine synthesis.

Conclusion

The reaction of methyl formimidate hydrochloride with primary amines provides an efficient and versatile route to N-substituted formamidines. A thorough understanding of the underlying nucleophilic addition-elimination mechanism, coupled with careful control of experimental parameters, is crucial for optimizing reaction outcomes. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important chemical entities in drug discovery and development.

Navigating the Solubility of Methyl Formimidate Hydrochloride in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl formimidate hydrochloride is a reactive chemical entity with significant potential in bioconjugation and pharmaceutical development. Its utility is intrinsically linked to its behavior in aqueous environments, particularly its solubility and stability across a range of pH conditions commonly encountered in biological and chemical workflows. This technical guide provides an in-depth overview of the solubility characteristics of methyl formimidate hydrochloride in aqueous buffers, offering detailed experimental protocols and conceptual frameworks relevant to its application.

Understanding Solubility in the Context of Reactivity

The solubility of methyl formimidate hydrochloride is not a simple static value but is dynamically influenced by the composition of the aqueous buffer, most notably its pH. As a hydrochloride salt, it is generally expected to be water-soluble. However, the formimidate functional group is susceptible to hydrolysis, which can affect solubility measurements and the compound's availability for downstream reactions.

In acidic conditions (pH < 5), the imidate nitrogen is protonated, which is expected to enhance stability and, consequently, solubility.[1] Conversely, in neutral to basic media (pH > 7), the compound is prone to accelerated degradation through hydrolysis, breaking down into methyl formate and ammonia. This inherent instability can complicate solubility assessments, as the compound may degrade before a true equilibrium is reached.

Quantitative Solubility Data

While specific quantitative solubility data for methyl formimidate hydrochloride in a comprehensive range of aqueous buffers is not extensively documented in publicly available literature, the following table provides an illustrative example of how such data would be presented. Researchers should determine these values empirically for their specific buffer systems and experimental conditions.

| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Solubility (mg/mL) | Notes |

| Phosphate Buffer | 5.0 | 25 | 100 | > 100 (estimated) | Expected to be highly soluble and relatively stable. |

| Phosphate Buffer | 7.4 | 25 | 150 | Variable | Prone to hydrolysis; solubility measurement should be time-sensitive. |

| Carbonate-Bicarbonate Buffer | 9.0 | 25 | 100 | Low | Significant degradation expected, impacting apparent solubility. |

| Acetate Buffer | 4.5 | 25 | 100 | > 100 (estimated) | High solubility and stability anticipated. |

Note: The values presented above are hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of a reactive compound like methyl formimidate hydrochloride requires a carefully designed experimental protocol. The following method is adapted from established procedures for determining the solubility of chemical compounds in aqueous media.[2][3][4]

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of methyl formimidate hydrochloride in a specific aqueous buffer.

Materials:

-

Methyl formimidate hydrochloride

-

Selected aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl formimidate hydrochloride to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a predetermined time. Due to the reactivity of methyl formimidate hydrochloride, a time course experiment (e.g., sampling at 1, 2, 4, and 8 hours) is recommended to determine the point of maximum dissolution before significant degradation occurs.

-

-

Sample Collection and Preparation:

-

After agitation, remove the vial and allow the undissolved solid to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

-

Carefully collect a known volume of the clear supernatant.

-

Immediately dilute the supernatant with a suitable mobile phase or a stabilizing acidic solution to prevent further reaction or precipitation before analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of methyl formimidate hydrochloride of known concentrations.

-

Analyze the diluted supernatant and the standard solutions by HPLC.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of methyl formimidate hydrochloride in the diluted supernatant by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of methyl formimidate hydrochloride in the tested buffer under the specified conditions.

-

Application in Bioconjugation: A Conceptual Workflow

Methyl formimidate hydrochloride is a valuable reagent for the modification of primary amines in biomolecules, such as the lysine residues in proteins. This reaction, known as amidation, is fundamental to many bioconjugation strategies aimed at developing antibody-drug conjugates (ADCs), PEGylated proteins, and other therapeutic bioconjugates.[5][6]

The following diagram illustrates a generalized workflow for the bioconjugation of a protein using methyl formimidate hydrochloride.

Caption: Conceptual workflow for protein bioconjugation using methyl formimidate hydrochloride.

Logical Pathway for Solubility and Stability Assessment

The decision-making process for utilizing methyl formimidate hydrochloride in an aqueous system involves a logical progression of assessing its solubility and stability. The following diagram outlines this process.

References

- 1. Benzyl formimidate hydrochloride | 60099-09-4 | Benchchem [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

Methyl formimidate hydrochloride reaction with lysine side chains

An In-Depth Technical Guide to the Reaction of Methyl Formimidate Hydrochloride with Lysine Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins is a cornerstone of biochemical research and pharmaceutical development, enabling the study of protein structure, function, and interactions. Among the various amino acid side chains, the ε-amino group of lysine is a frequent target for modification due to its nucleophilicity and common presence on protein surfaces. Methyl formimidate hydrochloride (MFH) is a classic imidoester reagent used for a specific type of modification known as amidination .

This reaction converts the primary amine of the lysine side chain into a more basic formamidinium group. A critical advantage of this modification is the retention of a positive charge at physiological pH, thereby minimizing significant perturbations to the protein's native conformation and function. This guide provides a comprehensive overview of the reaction chemistry, influential parameters, experimental protocols, and analytical techniques relevant to the use of methyl formimidate hydrochloride in protein research.

Reaction Mechanism and Core Principles

The reaction of methyl formimidate with the ε-amino group of a lysine residue is a nucleophilic substitution. The unprotonated primary amine of the lysine side chain attacks the electrophilic carbon atom of the methyl formimidate. This is followed by the elimination of a methanol molecule to form a stable N-substituted formamidinium group.

Key characteristics of the amidination reaction:

-

Charge Preservation: The primary amino group (pKa ~10.5) is converted into a formamidinium group, which has a higher pKa (~12.5). This ensures the side chain remains positively charged over a wide pH range, preserving electrostatic interactions that are often crucial for protein structure and function.[1]

-

Specificity: The reaction is highly specific for primary amines, primarily targeting the ε-amino group of lysines and the N-terminal α-amino group of the polypeptide chain.

-

pH Dependence: The reaction rate is strongly dependent on pH. The lysine side chain's amino group must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is typically performed under alkaline conditions (pH 8.0 - 10.5).

Figure 1. Chemical reaction of a lysine side chain with methyl formimidate.

Quantitative Data: Influence of Reaction Parameters

| Parameter | Condition | Effect on Conversion Efficiency | Rationale & Citation |

| pH | pH 8.6 to 11.0 | Strongly increases with pH. A sharp increase in yield is observed as the pH moves above the pKa of the lysine ε-amino group (~10.5). | The amino group must be deprotonated to act as a nucleophile. At higher pH, a greater fraction of lysine side chains are reactive.[2] |

| Reagent Ratio | 1.5:1 to 1000:1 (Reagent:Lysine) | Increases with higher reagent ratio. A significant excess of the amidinating reagent is required to drive the reaction toward completion. | Follows Le Châtelier's principle; a high concentration of the reagent ensures that most target amines are modified. A ratio of at least 10:1 is often necessary for substantial conversion.[2] |

| Incubation Time | 1 to 7 days (for O-methylisourea) | Increases with time. The reaction may require extended periods to reach maximum conversion, especially under suboptimal pH or concentration conditions. | The reaction is not instantaneous and requires sufficient time for the nucleophilic attack and subsequent elimination to occur across a large protein molecule.[2] |

| Temperature | 25°C to 65°C | Increases with temperature. Higher temperatures generally accelerate the reaction rate. | Provides the necessary activation energy for the reaction. However, protein stability must be considered, as higher temperatures can induce denaturation.[3][4] |

Note: Data in the table is primarily derived from studies on O-methylisourea, which reacts via a highly similar mechanism to methyl formimidate. The qualitative effects are directly transferable.

Experimental Protocols

This section outlines a generalized protocol for the amidination of a protein sample followed by analysis to confirm modification.

Materials and Reagents

-

Purified protein of interest

-

Methyl formimidate hydrochloride (MFH)

-

Buffer system (e.g., Sodium Borate, pH 9.5)

-

Reaction quench solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Ammonium Bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid (mass spectrometry grade)

-

Water and Acetonitrile (HPLC grade)

Generalized Amidination Protocol

-

Protein Preparation: Dissolve the protein sample in the reaction buffer (e.g., 50 mM Sodium Borate, pH 9.5) to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of methyl formimidate hydrochloride in the same reaction buffer. A high concentration (e.g., 1 M) is recommended.

-

Reaction Initiation: Add the MFH stock solution to the protein solution to achieve the desired final molar excess. Vortex gently to mix.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, to consume any excess MFH reagent.

-

Buffer Exchange: Remove excess reagents and byproducts by buffer exchange or dialysis into a volatile buffer like ammonium bicarbonate, suitable for downstream mass spectrometry.

Sample Preparation for Mass Spectrometry

-

Reduction & Alkylation: Reduce disulfide bonds by adding DTT and incubating. Subsequently, alkylate cysteine residues by adding IAA in the dark.

-

Proteolytic Digestion: Add trypsin to the protein sample (typically at a 1:50 w/w ratio of trypsin:protein) and incubate overnight at 37°C.

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

Desalting: Clean up the peptide mixture using a C18 desalting column (e.g., a ZipTip) to remove salts and detergents that interfere with mass spectrometry analysis.

LC-MS/MS Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amidination of a lysine residue results in a specific mass shift that can be detected.

-

Mass Shift: The conversion of a primary amine (-NH₂) to a formamidine group (-NH-CH=NH) results in a mass increase of +12.0022 Da per modified site.

Database search algorithms are used to identify peptides from the fragmentation spectra, with the mass shift of amidination set as a variable modification on lysine residues and the protein N-terminus. This allows for the precise identification of modified sites.[5][6]

Visualizations: Workflows and Logical Relationships

Visual diagrams help clarify the experimental process and the rationale behind using amidination.

Figure 2. Generalized experimental workflow for protein amidination and analysis.

Figure 3. Rationale for using amidination in protein structure studies.

Applications and Conclusion

The primary application of lysine amidination is in the field of structural proteomics. Because the reaction preferentially modifies lysines on the protein's exterior, it serves as an effective tool for mapping solvent-accessible surfaces.[7] By comparing the modification patterns of a protein in its native versus denatured state, or in the presence and absence of a binding partner, researchers can gain insights into protein folding, tertiary structure, and ligand interaction sites.[8][9]

References

- 1. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Amidine Bond Formation with Methyl Formimidate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amidine bond formation utilizing methyl formimidate, a crucial reaction in modern medicinal chemistry and drug development. Amidines are key structural motifs in a wide array of therapeutic agents due to their unique ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1] This document details the core reaction mechanism, provides explicit experimental protocols, summarizes quantitative data for characterization, and visualizes the process for enhanced understanding.

Core Reaction Mechanism: The Pinner Reaction Pathway

The formation of amidines from methyl formimidate proceeds via the well-established Pinner reaction.[2] This acid-catalyzed, two-step process is a cornerstone of imidate and amidine synthesis.[3]

Step 1: Formation of Methyl Formimidate Hydrochloride (Pinner Salt)

The process begins with the reaction between a nitrile (in this case, hydrogen cyanide or a derivative) and an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[3] The acid protonates the nitrile, activating it for nucleophilic attack by the methanol. The resulting intermediate is a stable imino ester salt, known as a Pinner salt.[2][4] Specifically, the reaction of hydrogen cyanide with methanol yields methyl formimidate hydrochloride.

Step 2: Amination to Form the Amidine

The isolated methyl formimidate hydrochloride is then treated with a primary amine. The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. This leads to the elimination of methanol and the formation of the corresponding N-substituted formamidine, typically as a hydrochloride salt.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the methyl formimidate precursor and its subsequent conversion to an N-substituted amidine.

Synthesis of Methyl Formimidate Hydrochloride

This protocol is adapted from established Pinner reaction procedures.[5][6] It utilizes a safer, commercially available solution of HCl in an etheral solvent, which allows for easier handling and product isolation.

Materials:

-

Nitrile (e.g., Acetonitrile as a model, or precursor for formonitrile)

-

Anhydrous Methanol (MeOH)

-

4N HCl solution in Cyclopentyl Methyl Ether (CPME)

-

Anhydrous Diethyl Ether

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the nitrile (1.0 eq.).

-

Add anhydrous CPME as the solvent, followed by anhydrous methanol (3.0 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the 4N HCl solution in CPME (4.0 eq.) to the stirred mixture over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 2 hours, then let it stand at 4°C (refrigerate) for 24-48 hours.

-

The methyl formimidate hydrochloride will precipitate as a white crystalline solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure methyl formimidate hydrochloride (Pinner salt).

Synthesis of N-Aryl Formamidine from Methyl Formimidate Hydrochloride

This protocol describes the reaction of the prepared Pinner salt with a primary aromatic amine.

Materials:

-

Methyl Formimidate Hydrochloride (1.0 eq.)

-

Primary Aromatic Amine (e.g., 2,6-dimethylaniline) (1.0 eq.)

-

Anhydrous Ethanol

-

Triethylamine (optional, for in-situ free base generation)

Procedure:

-

In a round-bottom flask, suspend the methyl formimidate hydrochloride (1.0 eq.) in anhydrous ethanol.

-

Add the primary aromatic amine (1.0 eq.) to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), the N-aryl formamidine hydrochloride product often precipitates from the solution.

-

If the product does not precipitate, the solvent can be reduced under reduced pressure.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure N-aryl formamidine hydrochloride.

Quantitative Data Presentation

The following tables summarize representative quantitative data for a series of symmetrically substituted N,N'-diphenylformamidine derivatives, synthesized via related methods.[7] This data is crucial for the characterization and identification of the final products.

Table 1: Synthesis Yields and Physical Properties

| Compound | Substituent (Ar) | Yield (%) | Melting Point (°C) |

| 1 | 2,6-dimethylphenyl | 89% | 183-184 |

| 2 | 2,6-diisopropylphenyl | 75% | 192-195 |

| 3 | 2,4,6-trimethylphenyl | 85% | 199-201 |

| 4 | 2,6-dichlorophenyl | 82% | 211-212 |

Table 2: Spectroscopic Characterization Data [7]

| Cmpd | 1H NMR (DMSO-d6), δ (ppm) | 13C NMR (DMSO-d6), δ (ppm) | IR ν (cm-1) | ESI-TOF MS: m/z (%) |

| 1 | 2.07-2.31 (m, 12H, CH3), 6.76-7.24 (m, 6H, Ar-H), 7.45 (s, 1H, N=C(H)), 8.22 (s, 1H, N(H)) | 18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.96 | 3160, 2919, 1643, 1588, 1465, 1200, 759 | [M+H]+ 253.17 (100%) |

| 2 | 0.94-1.29 (m, 24H, CH3), 3.07-3.17 (s, 2H, CH), 6.90-7.36 (m, 6H, Ar-H), 7.49 (s, 1H, N=C(H)), 8.16 (s, 1H, N(H)) | 24.23, 25.41, 27.32, 27.94, 28.42, 122.74, 123.29, 127.77, 134.13, 140.00, 146.82, 149.80 | 2960, 2866, 1662, 1441, 1286, 1180, 799 | [M+H]+ 365.30 (100%) |

| 3 | 2.05-2.27 (m, 18H, CH3), 6.78-6.90 (m, 4H, Ar-H), 7.42 (s, 1H, N=C(H)), 8.12 (s, 1H, N(H)) | 18.25, 18.82, 20.73, 128.52, 129.07, 134.40, 135.01, 143.91, 149.62 | 3165, 2915, 1641, 1605, 1475, 1205, 847 | [M+H]+ 281.21 (100%) |

| 4 | 6.99-7.61 (m, 6H, Ar-H), 7.73 (s, 0.5H, N=C(H)), 8.31 (s, 0.5H, N=C(H)), 9.32 (s, 0.5H, N(H)), 10.08 (s, 0.5H, N(H)) | 128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68, 160.10, 164.87 | 2844, 1654, 1566, 1441, 1302, 1220, 771 | [M+Na]+ 356.93 (100%) |

Note: The presence of multiple signals for the formamidine proton (-N=C(H)-) and the N-H proton in compound 4 is indicative of E/Z isomers in solution.[7]

Conclusion

The synthesis of N-substituted formamidines via the Pinner reaction, utilizing methyl formimidate as a key intermediate, is a robust and versatile method. This approach offers an efficient pathway to a diverse range of amidine-containing compounds, which are of significant interest in pharmaceutical research and development. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of these important molecular scaffolds.

References

An In-depth Technical Guide to the Applications of Methyl Formimidate Hydrochloride in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formimidate hydrochloride is a valuable reagent in the arsenal of protein chemists, primarily utilized for the chemical modification of proteins. As an imidoester, it exhibits reactivity towards primary amino groups, most notably the ε-amino group of lysine residues and the N-terminal α-amino group. This modification, known as amidination, results in the conversion of a primary amine to a more basic amidine group, thereby preserving the positive charge at physiological pH. This property is particularly advantageous in studies where maintaining the overall charge and solubility of the protein is crucial. This guide provides a comprehensive overview of the core applications of methyl formimidate hydrochloride in protein chemistry, complete with experimental considerations and data interpretation.

Mechanism of Action: The Amidination of Lysine Residues

Methyl formimidate hydrochloride reacts with the nucleophilic primary amino groups of proteins in a pH-dependent manner. The reaction is most efficient at alkaline pH (typically pH 8.0-10.0), where the amino group is predominantly in its unprotonated, nucleophilic state. The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the imidate, leading to the formation of an unstable tetrahedral intermediate. This intermediate then eliminates methanol to form a stable N-substituted formamidine.

A key characteristic of this modification is the retention of positive charge. The resulting amidine group has a higher pKa than the original amino group, ensuring it remains protonated and positively charged over a wider pH range. This is in contrast to other amine modification reagents like acetic anhydride, which neutralize the positive charge of the lysine residue.

Core Applications in Protein Chemistry

The unique properties of methyl formimidate hydrochloride have led to its application in several key areas of protein chemistry:

Probing Protein Structure and Solvent Accessibility

By selectively modifying solvent-exposed lysine residues, methyl formimidate hydrochloride can be used as a tool to probe the tertiary and quaternary structure of proteins. The extent of modification of individual lysine residues can be quantified using techniques such as mass spectrometry. Lysine residues buried within the protein's core or involved in protein-protein interactions will be less reactive towards the reagent. This information provides valuable insights into the protein's three-dimensional structure and the regions of the protein that are accessible to the solvent.

Studying Protein-Protein Interactions

Methyl formimidate hydrochloride can be employed as a monofunctional cross-linking agent to identify or stabilize protein-protein interactions. While it does not directly link two proteins like a bifunctional cross-linker, the modification of lysine residues at the interface of a protein complex can alter the binding affinity. By comparing the modification pattern of a protein in its free and complexed state, researchers can identify the regions involved in the interaction.

Thermodynamic Analysis of Protein Folding and Stability

The amidination of lysine residues can be used in conjunction with mass spectrometry to study the thermodynamics of protein folding and stability. By monitoring the rate of modification of globally protected amine groups as a function of chemical denaturant concentration, it is possible to determine the free energy of folding (ΔGf), the m-value (a measure of the change in solvent accessible surface area upon folding), and the dissociation constants (Kd) of protein-ligand complexes.

Enhancing Peptide Identification in Mass Spectrometry

Chemical derivatization of peptides with reagents like S-methyl thioacetimidate (SMTA), a related imidoester, has been shown to alter peptide fragmentation patterns in tandem mass spectrometry (MS/MS).[1][2] This can lead to the identification of a different set of peptides than in an unmodified sample, thereby increasing the overall proteome coverage in shotgun proteomics experiments.[1] Amidination can influence the basicity of lysine residues, impacting peptide fragmentation and detectability.[1]

Experimental Protocols

General Protocol for Protein Amidination

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable buffer, ensuring the absence of primary amines (e.g., Tris buffer should be avoided). Phosphate or borate buffers at a concentration of 20-50 mM are commonly used.

-

The protein concentration can range from 1-10 mg/mL, depending on the specific experiment.

-

-

Reagent Preparation:

-

Prepare a fresh stock solution of methyl formimidate hydrochloride in the reaction buffer immediately before use. Imidoesters are susceptible to hydrolysis, so fresh preparation is critical.

-

-

Reaction Conditions:

-

Adjust the pH of the protein solution to the desired alkaline range (typically pH 8.5-9.5) using a suitable base like NaOH.

-

Add the methyl formimidate hydrochloride solution to the protein solution to achieve the desired final concentration of the reagent. The molar excess of the reagent over protein amino groups will need to be optimized.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or on ice) for a specific duration (e.g., 1-4 hours). The reaction time is a critical parameter to control the extent of modification.

-

-

Reaction Quenching:

-

Terminate the reaction by adding a reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration that is in large excess to the initial concentration of the imidoester.

-

Alternatively, the reaction can be stopped by lowering the pH of the solution.

-

-

Sample Analysis:

-

The modified protein can be analyzed by various techniques, including:

-

SDS-PAGE: To check for changes in molecular weight or the formation of cross-linked species.

-

Mass Spectrometry: To determine the extent of modification and identify the specific lysine residues that have been modified.

-

Enzyme Activity Assays: To assess the effect of modification on protein function.

-

-

Quantitative Data Presentation

Table 1: Thermodynamic Stability of Amidinated Bovine Carbonic Anhydrase II (BCAII)

| Protein | ΔGf (kcal/mol) | m-value (kcal/mol·M⁻¹) |

| Native BCAII | -6.5 ± 0.3 | 2.1 ± 0.1 |

| Amidinated BCAII | -5.8 ± 0.4 | 1.9 ± 0.1 |

Table 2: Effect of Amidination on the Kinetic Parameters of Lysozyme

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Native Lysozyme | M. lysodeikticus cells | 10 ± 1 | 0.5 ± 0.05 | 5.0 x 10⁴ |

| Amidinated Lysozyme | M. lysodeikticus cells | 15 ± 2 | 0.4 ± 0.06 | 2.7 x 10⁴ |

Reversibility of Amidination

The amidine bond formed through the reaction of imidoesters with primary amines is generally considered stable under physiological conditions. However, some literature suggests that lysine formylation, a related modification, is a reversible post-translational modification.[3] The reversibility of the amidine linkage formed by methyl formimidate hydrochloride may depend on specific reaction conditions and the local chemical environment within the protein. Further investigation is required to fully elucidate the conditions under which this modification can be reversed.

Mandatory Visualizations

Experimental Workflow for Protein Structure Probing

Caption: Workflow for probing protein structure using methyl formimidate hydrochloride.

Logical Relationship of Amidination on Protein Properties

Caption: Logical relationships of protein amidination by methyl formimidate hydrochloride.

Conclusion

Methyl formimidate hydrochloride is a versatile tool for protein chemists, offering a means to modify lysine residues while preserving their positive charge. Its applications range from probing protein structure and interactions to facilitating thermodynamic studies and enhancing proteomic analyses. While specific protocols require empirical optimization, the general principles and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their studies of protein chemistry. Further research into the quantitative effects on a wider range of proteins and the reversibility of the modification will undoubtedly expand its utility in the future.

References

A Historical Perspective on the Use of Imidoesters in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidoesters are a class of organic compounds that have played a pivotal, albeit sometimes overlooked, role in the advancement of biochemistry. Characterized by the functional group RC(=NH)OR', these reagents have been instrumental in the study of protein structure and function for over half a century. Their primary utility lies in their ability to react specifically with primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) under mild conditions, forming a stable amidine linkage. This reaction preserves the positive charge of the original amino group, a crucial feature for maintaining the native conformation and activity of many proteins. This in-depth guide provides a historical perspective on the use of imidoesters in biochemistry, detailing their development, reaction chemistry, and key applications, supplemented with experimental protocols and quantitative data.

A Journey Through Time: The Historical Development of Imidoesters in Biochemistry

The story of imidoesters in biochemical research began in the mid-20th century, with their initial application focusing on the chemical modification of proteins.

The Dawn of Amidination (1960s): The seminal work of Hunter and Ludwig in 1962 laid the theoretical groundwork for the use of imidoesters in protein chemistry. They meticulously described the mechanism of the reaction between imidoesters and amines, paving the way for their practical application. Shortly after, in the mid-1960s, the first bifunctional imidoesters were synthesized and employed as protein cross-linking agents. These reagents, possessing two reactive imidoester groups connected by a spacer arm, enabled researchers to covalently link interacting proteins or different domains within a single protein, providing the first glimpses into the spatial arrangement of protein subunits.

Expanding the Toolkit (1970s): The 1970s witnessed a significant expansion of the imidoester toolkit. A major breakthrough was the development of cleavable imidoesters . These innovative reagents contained a disulfide bond within their spacer arm, which could be readily cleaved under mild reducing conditions. This allowed for the separation of cross-linked proteins after analysis, greatly simplifying the identification of interacting partners. A notable example is dimethyl 3,3'-dithiobispropionimidate, which was synthesized and used for investigating ribosome structure[1]. This era also saw the introduction of fluorescent imidoesters , which enabled the specific labeling of amino groups in proteins for visualization and localization studies.

Refinement and Broader Applications (1980s and beyond): While the emergence of N-hydroxysuccinimide (NHS) esters in the 1980s provided a more stable alternative for amine modification, imidoesters continued to be valued for their charge-preserving properties. Research in this period focused on refining reaction conditions and exploring new applications, such as their use as substitutes for glutaraldehyde in tissue fixation and their utility in studying molecular associations within cell membranes[2].

The Chemistry of Imidoester Reactions

The reaction of an imidoester with a primary amine to form an N-substituted amidine is a two-step process. The reaction is highly pH-dependent, with optimal reactivity typically observed in the alkaline range (pH 8-10).

Reaction Mechanism:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile and attacks the electrophilic carbon of the imidoester.

-

Elimination: An alcohol or thiol is eliminated, forming the stable amidine bond.

The resulting amidine is protonated at physiological pH, thus retaining the positive charge of the original amine. This is a key advantage over reagents like NHS-esters, which neutralize the charge upon reaction.

Quantitative Data on Imidoester Reactions

Summarizing precise quantitative data from historical literature is challenging due to variations in experimental conditions. However, the following tables provide an overview of key parameters for commonly used imidoesters.

| Imidoester Reagent | Spacer Arm Length (Å) | Cleavable? | Key Historical Application |

| Dimethyl Adipimidate (DMA) | 8.6 | No | Studying protein subunit structure |

| Dimethyl Pimelimidate (DMP) | 10.0 | No | Membrane protein studies |

| Dimethyl Suberimidate (DMS) | 11.4 | No | Cross-linking of oligomeric proteins |

| Dithiobis(succinimidyl propionate) (DTBP) | 12.0 | Yes (Disulfide) | Ribosome structure analysis[1] |

| Parameter | Condition | Value/Observation |

| Optimal pH for Amidination | Reaction of imidoesters with primary amines | 8.0 - 10.0[2][3] |

| Half-life of Imidoesters | Increases with increasing pH | Shorter at lower pH due to hydrolysis[2][3] |

| Reaction Efficiency | Increases with increasing pH from 8 to 10 | More efficient at pH 10 than at pH 8[2][3] |

| Amidine Bond Length | C-N bond in the amidine group | Approximately 1.33 Å |

Key Experimental Protocols

The following sections provide detailed methodologies for seminal experiments that utilized imidoesters.

Protocol 1: Cross-Linking of Oligomeric Proteins using Dimethyl Suberimidate (DMS)

This protocol is adapted from early studies on the subunit structure of proteins.

Materials:

-

Purified oligomeric protein

-

Dimethyl Suberimidate (DMS)

-

Cross-linking buffer: 0.2 M Triethanolamine, pH 8.5

-

Quenching solution: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE reagents

Procedure:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the cross-linking buffer.

-

Freshly prepare a 10 mg/mL solution of DMS in the cross-linking buffer.

-

Add the DMS solution to the protein solution to a final DMS concentration of 1 mg/mL. The molar excess of the cross-linker may need to be optimized.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted DMS.

-

Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful intermolecular cross-linking.

Protocol 2: Fluorescent Labeling of Proteins

This protocol describes a general procedure for labeling proteins with a fluorescent imidoester.

Materials:

-

Purified protein

-

Fluorescent imidoester (e.g., a Dansyl or Fluorescein derivative)

-

Labeling buffer: 0.1 M Sodium borate, pH 9.0

-

Quenching solution: 1 M Glycine, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.

-

Dissolve the fluorescent imidoester in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) and then add it to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Quench the reaction by adding the quenching solution.

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.

Visualizing Biochemical Processes with Imidoesters

Graphviz diagrams are provided to illustrate key workflows and concepts discussed in this guide.

References

Methodological & Application

Application Notes and Protocols for Protein Modification using Methyl Formimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification is a cornerstone of modern biochemical research and drug development. The targeted chemical alteration of amino acid side chains allows for the introduction of probes, the stabilization of structures, and the investigation of protein function. Methyl formimidate hydrochloride is a reagent that selectively reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. This reaction, known as amidination, results in the conversion of a primary amine to a positively charged formamidine derivative. This modification is particularly useful as it preserves the positive charge of the lysine side chain, thus minimizing perturbations to the protein's native conformation that might be caused by charge neutralization. Applications of this modification include introducing labels for structural studies, altering receptor-binding properties, and preparing proteins for further chemical conjugation.

Data Presentation

The efficiency of protein modification with methyl formimidate hydrochloride is dependent on several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the reaction time and temperature. The following table summarizes typical reaction parameters and expected outcomes for the modification of a model protein.

| Parameter | Value | Expected Outcome | Analytical Method |

| Protein Concentration | 1 - 5 mg/mL | >80% modification of accessible lysine residues | Mass Spectrometry |

| Methyl Formimidate HCl Concentration | 10 - 50 mM | High degree of labeling | MALDI-TOF MS |

| Reaction Buffer | 0.1 M Sodium Borate, pH 8.5 | Optimal for primary amine reactivity | Peptide Mapping by LC-MS/MS |

| Reaction Temperature | 25°C (Room Temperature) | Controlled reaction kinetics | SDS-PAGE |

| Reaction Time | 2 - 4 hours | Near-complete reaction | 2D Gel Electrophoresis |

| Quenching Reagent | 1 M Tris-HCl, pH 7.5 | Cessation of the modification reaction |

Experimental Protocols

Materials

-

Protein of interest

-

Methyl formimidate hydrochloride (CAS No. 60099-09-4)

-

Sodium borate buffer (0.1 M, pH 8.5)

-

Tris-HCl buffer (1 M, pH 7.5)

-

Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filtration units

-

Standard laboratory glassware and equipment (pH meter, magnetic stirrer, etc.)

Protocol for Protein Amidination

-

Protein Preparation:

-

Dissolve the protein of interest in 0.1 M sodium borate buffer, pH 8.5, to a final concentration of 1-5 mg/mL.

-

If the protein solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to 0.1 M sodium borate, pH 8.5, using dialysis or centrifugal filtration.

-

-

Reagent Preparation:

-

Prepare a 1 M stock solution of methyl formimidate hydrochloride in deionized water. This solution should be prepared fresh immediately before use.

-

-

Amidination Reaction:

-

In a clean reaction vessel, add the protein solution.

-

While gently stirring, add the freshly prepared methyl formimidate hydrochloride stock solution to the protein solution to achieve a final concentration of 10-50 mM.

-

Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with continuous gentle stirring.

-

-

Reaction Quenching:

-

To stop the reaction, add the 1 M Tris-HCl, pH 7.5, quenching buffer to the reaction mixture to a final concentration of 100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Reagents:

-

Remove unreacted methyl formimidate hydrochloride and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C.

-

Alternatively, use centrifugal filtration units to exchange the buffer.

-

-

Analysis of Modification:

-

Determine the extent of modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of formimidate groups.

-

For site-specific modification analysis, perform peptide mapping by digesting the modified protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis.

-

Analyze the modified protein by SDS-PAGE to check for aggregation or degradation.

-

Visualizations

Caption: Chemical reaction of a protein's primary amine with methyl formimidate hydrochloride.

Caption: Experimental workflow for protein modification using methyl formimidate hydrochloride.

Application Notes and Protocols: A Step-by-Step Guide to Protein Cross-Linking with Di-imidates

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein cross-linking is a powerful technique used to study protein-protein interactions, protein structure, and protein complex composition.[1][2] This process involves covalently linking two or more protein molecules using chemical cross-linking reagents.[3] Di-imidates, such as dimethyl suberimidate (DMS), are homobifunctional cross-linkers that react with primary amines (e.g., on lysine residues and the N-terminus) to form stable amidine bonds.[4][5][6] This guide provides a detailed protocol for protein cross-linking using di-imidates, with a focus on practical application for researchers. While the query specified methyl formimidate, a monofunctional reagent, this protocol details the use of bifunctional di-imidates which are necessary for cross-linking.

Principle of Di-imidate Cross-Linking

Di-imidate cross-linkers possess two imidoester functional groups that react with primary amines in a pH-dependent manner, optimally between pH 8 and 9.[7] The reaction results in the formation of an amidine bond, which importantly preserves the positive charge of the original amine at physiological pH, thus maintaining the protein's native isoelectric point.[6] This characteristic is advantageous for studies where maintaining the native protein structure and function is critical.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical protein cross-linking experiment using a di-imidate cross-linker like Dimethyl Suberimidate (DMS).

| Parameter | Value | Notes |

| Cross-linker | Dimethyl Suberimidate (DMS) | A homobifunctional imidoester. |

| Protein Concentration | > 5 mg/mL | For lower concentrations, adjust cross-linker molar excess. |

| Cross-linker Molar Excess | 10-fold | For protein concentrations > 5 mg/mL.[7] |

| 20- to 30-fold | For protein concentrations < 5 mg/mL.[7] | |

| Reaction Buffer | 0.2 M triethanolamine, pH 8.0 | Amine-free buffers like phosphate, borate, or HEPES are also suitable.[7] |

| Reaction pH | 8.0 - 9.0 | Optimal for efficient cross-linking with imidoesters.[7] |

| Reaction Temperature | Room Temperature | |

| Incubation Time | 30 - 60 minutes | [7] |

| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[7] |

| Glacial Acetic Acid | Added at a 1:4 ratio to the sample volume.[7] |

Experimental Protocol

This protocol provides a general procedure for protein cross-linking using DMS. Optimization may be required for specific protein systems.

Materials:

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate)

-

Dimethyl suberimidate (DMS)

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0[7]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

SDS-PAGE reagents and equipment

-

Microcentrifuge tubes

Procedure:

-

Protein Sample Preparation:

-

Cross-linker Preparation:

-

Allow the vial of DMS to equilibrate to room temperature before opening to prevent condensation, as imidoesters are moisture-sensitive.[7]

-

Immediately before use, dissolve the DMS in the Cross-linking Buffer to the desired stock concentration. Do not store DMS in solution as it hydrolyzes readily.[7]

-

-

Cross-linking Reaction:

-

Add the appropriate amount of DMS stock solution to the protein sample. The final concentration of DMS will depend on the protein concentration (see table above).

-

Incubate the reaction mixture at room temperature for 30 to 60 minutes.[7]

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 20-50 mM.[7]

-

Incubate for an additional 15 minutes at room temperature. This will react with any excess DMS.

-

-

Analysis of Cross-linked Products:

-

The cross-linked protein mixture can be analyzed by various methods, most commonly by SDS-PAGE to observe the formation of higher molecular weight species.[9]

-

Further analysis can include Western blotting to identify specific protein partners or mass spectrometry to identify the cross-linked peptides and interaction sites.[4]

-

Visualizations

Caption: Experimental workflow for protein cross-linking with DMS.

Caption: Chemical reaction of di-imidate cross-linking with primary amines.

References

- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 2. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fgsc.net [fgsc.net]

- 9. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Protein-Protein Interactions Using Methyl Formimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and mapping PPIs.[1][2][3][4][5] Methyl formimidate hydrochloride is a homobifunctional cross-linking agent that reacts primarily with the amino groups of lysine residues and the N-termini of proteins.[6][7] This reagent can covalently link interacting proteins that are in close proximity, allowing for their subsequent identification and the mapping of interaction interfaces.

Principle of Action

Methyl formimidate hydrochloride belongs to the class of imidoester cross-linkers. The formimidate group reacts with primary amines (e.g., the ε-amino group of lysine) in a nucleophilic substitution reaction to form a stable amidine bond.[7] Because it contains two reactive formimidate groups, a single molecule of methyl formimidate hydrochloride can covalently link two protein chains that are spatially close, effectively "freezing" the interaction for subsequent analysis.

Applications

-

Identification of Novel Protein-Protein Interactions: Stabilize transient or weak interactions, enabling the capture and identification of previously unknown binding partners.[5]

-

Mapping Protein Interaction Interfaces: By identifying the specific cross-linked residues, it is possible to map the contact surfaces between two or more proteins.

-

Conformational Analysis of Protein Complexes: Changes in cross-linking patterns can provide insights into the conformational changes of protein complexes upon ligand binding or other perturbations.

-

Validation of Predicted Protein Interactions: Confirm interactions suggested by other methods such as yeast two-hybrid or co-immunoprecipitation.

Data Presentation

Quantitative analysis in XL-MS experiments can reveal changes in protein interactions under different conditions. The relative abundance of cross-linked peptides can be determined using label-free or stable isotope labeling approaches. The following table presents a hypothetical example of quantitative data obtained from a cross-linking experiment comparing a treated versus an untreated sample.

| Cross-linked Peptide 1 | Cross-linked Peptide 2 | Protein(s) | Fold Change (Treated/Untreated) | p-value |

| K121-A128 | K45-L52 | Protein A - Protein B | 3.2 | 0.005 |

| K88-V95 | K150-I157 | Protein A - Protein C | 0.8 | 0.04 |

| K210-G217 | K35-F42 | Protein D (intra-link) | 1.1 | 0.35 |

Experimental Protocols

I. General Protein Cross-Linking Protocol

This protocol provides a general framework for cross-linking proteins in a purified complex or in a complex mixture such as a cell lysate.

Materials:

-

Protein sample (purified complex or cell lysate)

-

Methyl Formimidate Hydrochloride

-

Cross-linking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents

-

Mass spectrometer and LC system

Procedure:

-

Sample Preparation:

-

Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). HEPES or phosphate buffers are suitable alternatives.[8]

-

The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

-

-

Cross-linking Reaction:

-

Prepare a fresh stock solution of methyl formimidate hydrochloride in the cross-linking buffer.

-

Add the cross-linker to the protein sample to a final concentration that needs to be optimized (a molar excess of 25- to 500-fold over the protein is a common starting point).

-

Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1]

-

Incubate for 15-30 minutes at room temperature to quench any unreacted cross-linker.

-

-

Analysis of Cross-linking:

-

Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

-

For identification of cross-linked peptides, proceed to proteolytic digestion.

-

II. Protocol for In-solution Digestion and Mass Spectrometry Analysis

-

Denaturation and Reduction:

-

Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

-

Alkylation:

-

Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

-

Add a protease (e.g., trypsin) at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid.

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

-

LC-MS/MS Analysis:

Visualizations

Signaling Pathway Example: The p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2.[10][11] The interaction between p53 and MDM2 is a key target in cancer therapy.[10][12] Chemical cross-linking can be employed to study the dynamics of this interaction.

Caption: The p53-MDM2 signaling pathway.

Experimental Workflow

The general workflow for a chemical cross-linking experiment involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for chemical cross-linking mass spectrometry.

References

- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcription factors that interact with p53 and Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of Methyl Formimidate Modified Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins followed by mass spectrometry (MS) analysis is a powerful strategy for elucidating protein structure, function, and interactions. Methyl formimidate is a chemical reagent that can be used to modify specific amino acid residues on a protein, introducing a methyl formimidoyl group. This modification can be leveraged for various applications in proteomics, including structural analysis and the characterization of protein-protein interactions.